2-Allyl-6-nitrophenol
Overview
Description
2-Allyl-6-nitrophenol is an organic compound characterized by the presence of an allyl group and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-nitrophenol typically involves the nitration of 2-allylphenol. The process begins with the dissolution of 2-allylphenol in a suitable solvent such as chloroform. The nitration mixture, composed of sulfuric acid and nitric acid in a specific ratio, is then added dropwise to the solution while maintaining a controlled temperature of 5-10°C. After the addition is complete, the reaction mixture is stirred for a specified period. The solvent is then evaporated, and the residue is extracted with ethyl acetate. The organic phase is washed, dried, and evaporated to yield the target compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-allyl-6-nitrobenzaldehyde or 2-allyl-6-nitrobenzoic acid.
Reduction: Formation of 2-allyl-6-aminophenol.
Substitution: Formation of halogenated derivatives such as 2-allyl-4-bromo-6-nitrophenol.
Scientific Research Applications
2-Allyl-6-nitrophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Potential applications in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Allyl-6-nitrophenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The allyl group enhances the compound’s lipophilicity, facilitating its penetration into microbial cells. The phenolic hydroxyl group can form hydrogen bonds with target proteins, disrupting their function .
Comparison with Similar Compounds
2-Allyl-4-nitrophenol: Similar structure but with the nitro group in the para position relative to the hydroxyl group.
2-Allyl-6-aminophenol: Formed by the reduction of 2-Allyl-6-nitrophenol.
2-Allyl-4-bromo-6-nitrophenol: Formed by the halogenation of this compound.
Uniqueness: this compound is unique due to the specific positioning of the allyl and nitro groups on the phenol ring This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
IUPAC Name |
2-nitro-6-prop-2-enylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h2-3,5-6,11H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNAARREQORWCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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